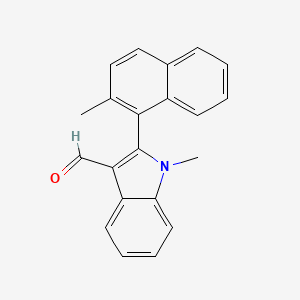![molecular formula C20H35NSSi2 B14222260 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole CAS No. 827021-64-7](/img/structure/B14222260.png)
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is a synthetic organic compound characterized by the presence of trimethylsilyl groups and an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and trimethylsilylpropyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may include steps like alkylation, silylation, and thiolation to introduce the trimethylsilyl and sulfanyl groups onto the indole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alkyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole involves its interaction with molecular targets and pathways. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific enzymes or receptors. The indole core can interact with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is unique due to the presence of both trimethylsilyl and sulfanyl groups on the indole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
827021-64-7 |
|---|---|
Molekularformel |
C20H35NSSi2 |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
trimethyl-[3-[1-(3-trimethylsilylpropyl)indol-3-yl]sulfanylpropyl]silane |
InChI |
InChI=1S/C20H35NSSi2/c1-23(2,3)15-9-13-21-17-20(18-11-7-8-12-19(18)21)22-14-10-16-24(4,5)6/h7-8,11-12,17H,9-10,13-16H2,1-6H3 |
InChI-Schlüssel |
HPISJDHHKBTBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)SCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

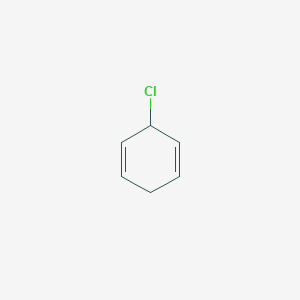
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)

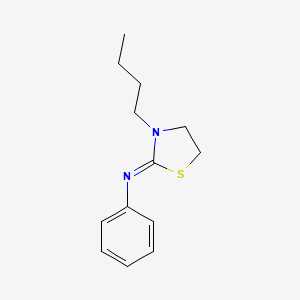

![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
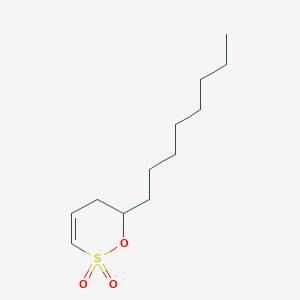
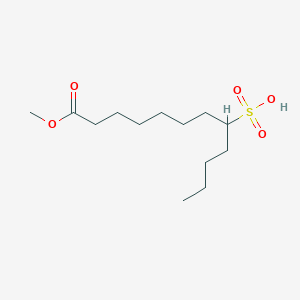
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
